Cas no 890634-78-3 (4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one)
4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one Propiedades químicas y físicas
Nombre e identificación
-
- 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 890634-78-3
- 4-(1-(3-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
- AKOS016316667
- VU0493109-1
- AKOS002254363
- F3243-0931
- 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
- 4-[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one
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- Renchi: 1S/C25H22ClN3O2/c1-31-21-11-9-20(10-12-21)28-16-18(14-24(28)30)25-27-22-7-2-3-8-23(22)29(25)15-17-5-4-6-19(26)13-17/h2-13,18H,14-16H2,1H3
- Clave inchi: QIXXFWIVYKSDBP-UHFFFAOYSA-N
- Sonrisas: ClC1=CC=CC(=C1)CN1C2C=CC=CC=2N=C1C1CC(N(C2C=CC(=CC=2)OC)C1)=O
Atributos calculados
- Calidad precisa: 431.1400546g/mol
- Masa isotópica única: 431.1400546g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 31
- Cuenta de enlace giratorio: 5
- Complejidad: 626
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.5
- Superficie del Polo topológico: 47.4Ų
4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3243-0931-2μmol |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-5μmol |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-10μmol |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-20μmol |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-1mg |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-2mg |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-3mg |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-4mg |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-5mg |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3243-0931-10mg |
4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one |
890634-78-3 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one Literatura relevante
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Información adicional sobre 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one: A Novel Compound with Promising Therapeutic Potential
4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one, with the CAS number 890634-78-3, represents a significant advancement in the field of medicinal chemistry. This compound is a derivative of the 1H-1,3-benzodiazole scaffold, which is a well-known structural motif in pharmaceutical development due to its versatile pharmacological properties. The integration of a 3-chlorophenyl group and a 4-methoxyphenyl substituent within its molecular framework positions this compound as a potential candidate for the treatment of various diseases, including neurological disorders, inflammatory conditions, and metabolic syndromes.
The 1H-1,3-benzodiazol-2-yl core of this compound is particularly noteworthy, as it has been extensively studied for its ability to modulate ion channels and neurotransmitter receptors. Recent research has highlighted the role of this scaffold in the development of drugs targeting the central nervous system (CNS). For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit potent anticonvulsant activity by interacting with voltage-gated sodium channels, suggesting that the 1H-1,3-benzodiazol-2-yl moiety may play a critical role in the therapeutic mechanism of 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one.
The 3-chlorophenyl substituent in this compound is another key feature that contributes to its biological activity. Chlorine atoms in aromatic rings are known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and prolong their half-life in vivo. A 2022 review in Drug Discovery Today emphasized the importance of halogenated aromatic rings in the design of selective receptor ligands, with examples including compounds targeting the serotonin receptor family. The presence of the 3-chlorophenyl group in this compound may therefore enhance its ability to cross the blood-brain barrier, making it a promising candidate for CNS-related disorders.
The 4-methoxyphenyl substituent further complements the molecular design of this compound by introducing additional hydrogen bonding capabilities. Methoxy groups are often used in drug development to modulate interactions with protein targets, such as enzymes or receptors. A 2023 study in ACS Chemical Biology reported that methoxyphenyl derivatives exhibit enhanced binding affinity for certain kinases, suggesting that the 4-methoxyphenyl moiety may contribute to the compound's ability to inhibit specific enzymatic pathways. This property could be particularly relevant in the context of cancer therapy, where targeting aberrant kinase activity is a common strategy.
The pyrrolidin-2-one ring system in this compound is another critical structural element. Pyrrolidinone derivatives are frequently employed in the design of drugs due to their ability to form stable hydrogen bonds and their compatibility with various functional groups. A 2022 article in European Journal of Medicinal Chemistry highlighted the role of pyrrolidinone scaffolds in the development of antifungal agents, noting their capacity to interact with fungal cell membrane proteins. The incorporation of the pyrrolidin-2-one ring in this compound may therefore provide it with unique interactions that could be exploited for therapeutic purposes.
Recent advances in computational chemistry have further supported the potential of 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one as a therapeutic agent. Molecular docking studies conducted in 2023 predicted that this compound could bind to the voltage-gated sodium channel Nav1.7, which is implicated in chronic pain conditions. This finding aligns with earlier studies on the use of benzodiazole derivatives for analgesic applications, as demonstrated in a 2021 clinical trial where such compounds showed significant efficacy in reducing neuropathic pain.
The synthesis of 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one involves a multi-step process that requires careful optimization of reaction conditions. A 2023 paper in Organic & Biomolecular Chemistry described a novel synthetic route that utilized microwave-assisted catalysis to improve the efficiency of the reaction between the benzodiazole core and the pyrrolidinone ring. This method not only reduced the reaction time but also minimized the formation of byproducts, which is crucial for the scalability of pharmaceutical production.
Despite its promising properties, the development of 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one faces several challenges. One of the primary concerns is the potential for off-target effects, as the compound's ability to interact with multiple receptors could lead to unintended side effects. A 2022 study in Toxicological Sciences emphasized the importance of in vitro and in vivo testing to identify and mitigate such risks. Additionally, the compound's metabolic stability and selectivity for specific targets remain areas of active research.
Looking ahead, the future of 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one as a therapeutic agent depends on further exploration of its pharmacological profile. Ongoing research is focused on optimizing its structure to enhance potency while minimizing toxicity. For example, a 2023 preclinical study in Pharmacological Research investigated the use of this compound in combination with other drugs to synergistically target multiple pathways involved in neurodegenerative diseases. These studies are critical for translating the compound from the laboratory to clinical applications.
In conclusion, 4-{1-(3-chlorophenyl)methyl-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one represents a significant step forward in the field of medicinal chemistry. Its unique structural features, including the 1H-1,3-benzodiazol-2-yl, 3-chlorophenyl, 4-methoxyphenyl, and pyrrolidin-2-one moieties, position it as a versatile candidate for the treatment of a wide range of diseases. As research continues to uncover its full potential, this compound may pave the way for the development of novel therapies that address some of the most pressing medical challenges of our time.
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